An In-depth Technical Guide to the Physical and Chemical Properties of Hexylamine
An In-depth Technical Guide to the Physical and Chemical Properties of Hexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexylamine, also known as n-hexylamine or 1-aminohexane, is a primary aliphatic amine with the chemical formula CH₃(CH₂)₅NH₂. This document provides a comprehensive overview of its physical and chemical properties, incorporating quantitative data, detailed experimental protocols for property determination, and visualizations of key processes. This guide is intended to serve as a technical resource for professionals in research, science, and drug development who utilize hexylamine in their work. Applications for hexylamine are found in the synthesis of surfactants, pesticides, corrosion inhibitors, dyes, rubber, emulsifiers, and pharmaceuticals.
Physical Properties
Hexylamine is a colorless liquid with a characteristic fishy or ammonia-like odor.[1][2] It is less dense than water and exhibits limited solubility in aqueous solutions, but is soluble in most organic solvents.[1][3]
Table 1: Physical Properties of Hexylamine
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅N | [1][3] |
| Molar Mass | 101.19 g/mol | [1][3] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Fishy, ammonia-like | [1][2] |
| Density | 0.766 g/mL at 25 °C | [4][5] |
| Melting Point | -23 °C | [4][5] |
| Boiling Point | 131-132 °C | [4][5] |
| Solubility in Water | 14 g/L at 20 °C | [6][7] |
| Vapor Pressure | 10.6 hPa at 20 °C | [6][7] |
| Refractive Index (n20/D) | 1.418 | [4][6] |
| Flash Point | 27 °C | [1] |
| Autoignition Temperature | 270 °C | [7][8] |
Chemical Properties
As a primary amine, hexylamine's chemical behavior is characterized by the lone pair of electrons on the nitrogen atom, which makes it a weak base and a nucleophile.
Table 2: Chemical Properties of Hexylamine
| Property | Value | Reference |
| pKa (of the conjugate acid) | 10.56 at 25 °C | [6] |
| pH | 11.6 (10 g/L in H₂O at 20 °C) | [6][7] |
| Chemical Reactivity | Reacts exothermically with acids to form salts. Incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. May generate flammable gaseous hydrogen with strong reducing agents. | [4][9] |
| Stability | Stable under normal conditions. Air sensitive. | [4][6] |
Basicity
Hexylamine is a weak base and reacts with acids to form hexylammonium salts. The pKa of its conjugate acid, the hexylammonium ion (CH₃(CH₂)₅NH₃⁺), is 10.56, indicating that hexylamine is a stronger base than ammonia.[6]
Nucleophilicity
The nitrogen atom in hexylamine is nucleophilic and readily participates in reactions with electrophiles. Common reactions include:
-
Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and quaternary ammonium salts.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides. This reaction is rapid at room temperature.
-
Reaction with Carbonyls: Reacts with aldehydes and ketones to form imines.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of hexylamine.
Table 3: Spectral Data for Hexylamine
| Technique | Data | Reference |
| ¹H NMR | Chemical shifts (CDCl₃, 300 MHz) δ (ppm): 2.68 (t, 2H, CH₂-NH₂), 1.45 (m, 2H, CH₂), 1.30 (m, 6H, 3xCH₂), 0.89 (t, 3H, CH₃) | [2] |
| ¹³C NMR | Chemical shifts (CDCl₃, 75 MHz) δ (ppm): 42.1 (CH₂-NH₂), 33.8 (CH₂), 31.9 (CH₂), 27.2 (CH₂), 22.7 (CH₂), 14.1 (CH₃) | [2] |
| IR Spectroscopy | Key peaks (cm⁻¹): 3360-3280 (N-H stretch, primary amine), 2955-2855 (C-H stretch), 1650-1580 (N-H bend), 1465 (C-H bend) | [4] |
| Mass Spectrometry | Molecular ion (M⁺) at m/z = 101. The base peak is often at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment resulting from alpha-cleavage. | [10][11] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of an amine like hexylamine using potentiometric titration.[8][12][13]
Materials and Equipment:
-
pH meter with a combination pH electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Hexylamine sample
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Nitrogen gas source (optional)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Sample Preparation:
-
Accurately weigh a sample of hexylamine and dissolve it in deionized water to create a solution of known concentration (e.g., 1 mM).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
If the solution is sensitive to carbon dioxide, purge with nitrogen gas before and during the titration.
-
-
Titration:
-
Place the hexylamine solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution gently.
-
Slowly add the standardized 0.1 M HCl solution from the burette in small, known increments.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue adding titrant until the pH has passed the equivalence point and stabilized.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).
-
Alternatively, the pKa can be determined from the inflection point of a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
Experimental Workflow for pKa Determination
Caption: Workflow for the determination of pKa by potentiometric titration.
Common Chemical Reactions of Hexylamine
The following diagram illustrates some of the fundamental reactions of hexylamine, highlighting its role as a nucleophile and a base.
Caption: Common chemical reactions of hexylamine.
Safety and Handling
Hexylamine is a flammable liquid and vapor.[8][14] It is also toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[12][14] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[8][14] Work should be conducted in a well-ventilated area or a fume hood.[8] Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as acids and strong oxidizing agents.[6][8]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of hexylamine. The tabulated data, experimental protocols, and reaction diagrams offer a comprehensive resource for researchers, scientists, and professionals in drug development. A thorough understanding of these properties is essential for the safe and effective use of hexylamine in various scientific and industrial applications.
References
- 1. Hexylamine(111-26-2) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. enamine.net [enamine.net]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. 1-Hexanamine, N,N-dihexyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-Hexanamine [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
